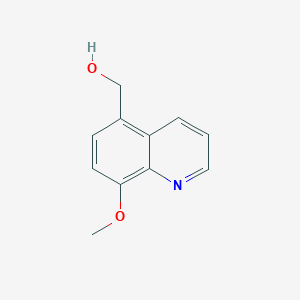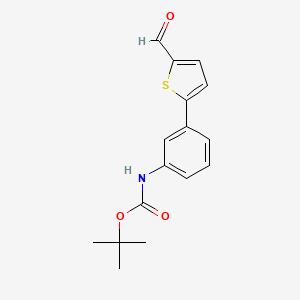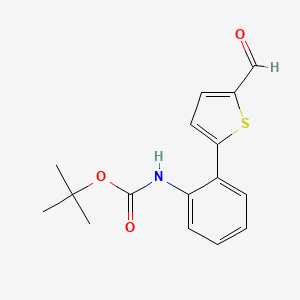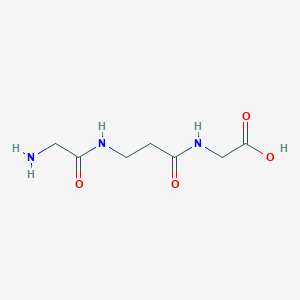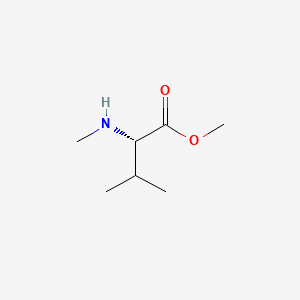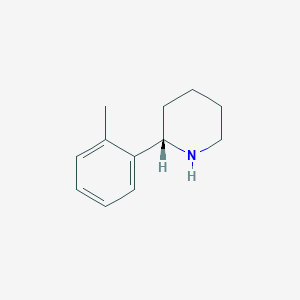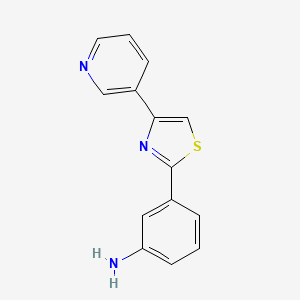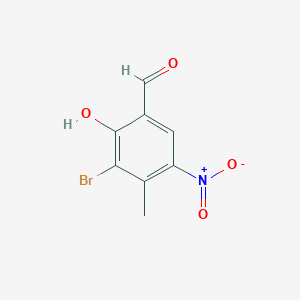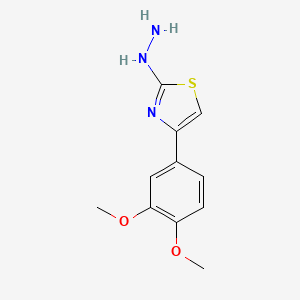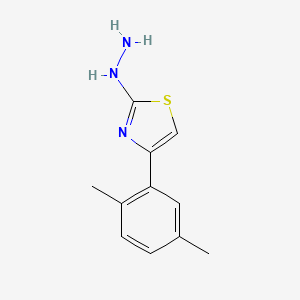
2-(4-Phenoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenoxyphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of two phenoxy groups attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenoxy)acetamide typically involves the reaction of p-phenoxyphenol with acetamide under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide. The reaction proceeds through nucleophilic substitution, where the phenoxy group is introduced to the acetamide backbone .
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often include the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The purification of the final product is typically carried out using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Phenoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Phenoxy acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(4-Phenoxyphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have been investigated for their potential therapeutic properties. They may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial effects .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-(4-Phenoxyphenoxy)acetamide involves its interaction with specific molecular targets. The phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenoxyacetamide: Similar structure but with only one phenoxy group.
N-methyl (p-phenoxyphenoxy) acetamide: A derivative with a methyl group attached to the nitrogen atom.
Chloroacetamide derivatives: Compounds with chloro groups instead of phenoxy groups.
Uniqueness: 2-(4-Phenoxyphenoxy)acetamide is unique due to the presence of two phenoxy groups, which can significantly influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-(4-phenoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H13NO3/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16) |
Clé InChI |
JYQDIPJQHCZZFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


